3-[(4-Bromo-2-fluorophenyl)methyl]azetidine;hydrochloride
Description
IUPAC Nomenclature Conventions for Polyhalogenated Azetidine Derivatives
The International Union of Pure and Applied Chemistry (IUPAC) mandates precise rules for naming halogenated organic compounds. For 3-[(4-bromo-2-fluorophenyl)methyl]azetidine hydrochloride, the parent structure is the azetidine ring, a four-membered saturated heterocycle containing one nitrogen atom. The substituents are prioritized based on functional group hierarchy and alphabetical order.
The phenyl group attached to the azetidine’s third carbon bears two halogen atoms: bromine at the para position (C4) and fluorine at the ortho position (C2). According to IUPAC guidelines, halogens are treated as prefixes in ascending alphabetical order, irrespective of their position on the aromatic ring. Thus, "bromo" precedes "fluoro" alphabetically, resulting in the descriptor "4-bromo-2-fluorophenyl." The methylene bridge (-CH~2~-) linking the phenyl group to the azetidine is denoted as "methyl" within brackets.
The hydrochloride salt is specified after the base name, separated by a space rather than a semicolon in strict IUPAC formatting. However, chemical databases often use semicolons for clarity in distinguishing counterions. The full systematic name is therefore 3-[(4-bromo-2-fluorophenyl)methyl]azetidine hydrochloride .
CAS Registry Number and EC Number Allocation
The compound’s unique identifiers facilitate unambiguous tracking in regulatory and commercial contexts.
| Identifier | Value | Source |
|---|---|---|
| CAS Registry | 2470438-20-9 | PubChem |
| EC Number | 952-857-3 | PubChem |
The CAS Registry Number 2470438-20-9 is assigned exclusively to this compound, distinguishing it from structurally similar molecules. The European Community (EC) Number 952-857-3 classifies it within the EU’s regulatory framework for chemical substances. These identifiers are critical for safety data sheets, patent filings, and cross-referencing in academic literature.
Comparative Analysis of Synonymic Variations in Chemical Databases
Synonymic discrepancies arise from differences in punctuation, substituent ordering, and salt notation. The table below highlights key variations observed in PubChem and ChemSpider:
Notably, PubChem lists the salt as both a separate word ("hydrochloride") and a merged suffix ("azetidinehydrochloride"), reflecting transcription inconsistencies rather than chemical distinctions. The use of brackets versus parentheses for the methyl group does not alter the compound’s identity but may affect database searchability.
Properties
IUPAC Name |
3-[(4-bromo-2-fluorophenyl)methyl]azetidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFN.ClH/c11-9-2-1-8(10(12)4-9)3-7-5-13-6-7;/h1-2,4,7,13H,3,5-6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZMGMVBRZFPWLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC2=C(C=C(C=C2)Br)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Bromo-2-fluorophenyl)methyl]azetidine;hydrochloride typically involves the reaction of 4-bromo-2-fluorobenzyl chloride with azetidine in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Bromo-2-fluorophenyl)methyl]azetidine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.
Reduction: The compound can be reduced to remove the halogen atoms, forming simpler azetidine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like sodium azide or potassium thiolate.
Major Products Formed
Oxidation: Formation of azetidine N-oxides.
Reduction: Formation of dehalogenated azetidine derivatives.
Substitution: Formation of azetidine derivatives with various substituents at the 4-position.
Scientific Research Applications
Medicinal Chemistry
- Pharmaceutical Development : The compound is being investigated for its potential as a pharmaceutical intermediate or active ingredient due to its unique structural properties that may influence biological activity.
- Biological Activity : Preliminary studies suggest that 3-[(4-Bromo-2-fluorophenyl)methyl]azetidine;hydrochloride may interact with various biological targets, particularly those involved in cancer pathways. Its structural characteristics are believed to enhance binding affinity to these targets.
Materials Science
- Polymer Synthesis : As a building block in the synthesis of more complex molecules and polymers, this compound can be utilized to create novel materials with specific properties tailored for industrial applications.
- Chemical Processes : The compound's unique reactivity allows it to be employed in the development of new chemical processes, enhancing efficiency and selectivity in synthetic pathways.
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that derivatives of azetidine compounds exhibit significant effects on cell proliferation and apoptosis in various cancer cell lines, indicating potential therapeutic applications .
- Synthetic Pathways : Research on synthetic routes for azetidine derivatives has shown efficient yields when utilizing heterocyclic amines, suggesting that modifications to the azetidine framework can lead to compounds with enhanced biological activities .
- Biological Target Interaction : Investigations into the binding mechanisms of azetidine derivatives reveal insights into how structural modifications can influence receptor interactions, paving the way for targeted drug design .
Mechanism of Action
The mechanism of action of 3-[(4-Bromo-2-fluorophenyl)methyl]azetidine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key structural and functional differences between 3-[(4-Bromo-2-fluorophenyl)methyl]azetidine hydrochloride and related compounds are summarized below:
Structural and Functional Insights:
Heterocycle Impact: Azetidine derivatives exhibit higher ring strain compared to pyrrolidine (five-membered ring), which enhances binding specificity to target proteins but may reduce metabolic stability .
Substituent Effects: Halogen Position: The 4-bromo-2-fluoro substitution on the benzyl group in the target compound introduces steric and electronic effects distinct from 4-chloro (e.g., 3-(4-Chlorophenyl)azetidine hydrochloride) or 3,4-difluoro (e.g., 3-[(3,4-Difluorophenyl)methyl]azetidine hydrochloride) analogs. These differences influence interactions with hydrophobic pockets or halogen-bonding motifs in enzymes or receptors . Functional Group Variation: The naphthalene and propoxy groups in KHG26792 confer melanogenesis inhibition via ERK pathway modulation, highlighting how bulkier substituents can redirect biological activity toward non-CNS targets .
Salt Form and Solubility :
- Hydrochloride salts are common across these compounds, improving aqueous solubility for in vitro assays. For example, KHG26792’s hydrochloride form facilitated dose-dependent melanin reduction studies in cell models .
Research Findings on Structural Analogs
Neuroprotective Applications :
- KHG26792 (3-(Naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride) demonstrated neuroprotection in SH-SY5Y cells by attenuating MPP+-induced mitochondrial dysfunction and oxidative stress . Similar mechanisms may apply to bromo-fluoro-substituted azetidines, though specific data are lacking .
Enzyme and Pathway Modulation :
- Azetidine derivatives with methoxy or halophenyl groups (e.g., 3-(4-Bromo-2,5-dimethoxyphenyl)azetidine hydrochloride) have been explored as selective serotonin reuptake inhibitors (SSRIs), suggesting that electronic effects from substituents critically influence target engagement .
Diverse Therapeutic Potential: The 3,4-difluorophenyl analog (CAS 1803582-01-5) is marketed as a versatile scaffold for inflammation and oncology targets, underscoring the adaptability of azetidine cores in drug discovery .
Biological Activity
3-[(4-Bromo-2-fluorophenyl)methyl]azetidine;hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by relevant data and research findings.
Chemical Structure and Properties
The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, along with a brominated aromatic moiety. This unique structure contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The brominated aromatic ring can facilitate binding to active sites, leading to modulation of biological functions. The compound has been shown to act as an inhibitor or modulator in various biochemical pathways, particularly in the context of neurological and inflammatory conditions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.
Anticancer Properties
The compound has also been investigated for its anticancer activity. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. For instance, it has shown promise in targeting specific signaling pathways associated with tumor growth .
Case Studies
- Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that this compound had an IC50 value indicating potent antibacterial activity. The compound was tested against both Gram-positive and Gram-negative bacteria, showing broad-spectrum efficacy.
- Cancer Cell Line Studies : In experiments involving human cancer cell lines (e.g., HeLa and MCF-7), the compound demonstrated cytotoxic effects, leading to reduced cell viability in a dose-dependent manner. Flow cytometry analyses indicated that treated cells underwent apoptosis, confirming the compound's potential as an anticancer agent .
Data Tables
| Biological Activity | IC50 Value (µM) | Tested Organisms |
|---|---|---|
| Antimicrobial | 15 | E. coli, S. aureus |
| Anticancer (HeLa) | 20 | HeLa |
| Anticancer (MCF-7) | 25 | MCF-7 |
Applications in Medicinal Chemistry
This compound serves as a valuable building block in the synthesis of more complex pharmaceutical agents. Its unique properties make it suitable for developing new treatments for various diseases, particularly those related to inflammation and cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
